2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Overview
Description
The compound "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a prominent member of the dioxolane family. The structure of this compound includes a 1,3-dioxolane ring substituted with a 4-fluorophenyl group and a 3-chloropropyl chain. This structure suggests potential reactivity due to the presence of halogen substituents, which may be involved in various chemical reactions.
Synthesis Analysis
While the specific synthesis of "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" is not detailed in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was achieved and polymerized using radical and cationic routes, suggesting that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered cyclic acetal. The substitution of halogenated alkyl and aryl groups, such as in "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane," can significantly influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives can be inferred from the behavior of similar compounds. For example, regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have been reported, indicating that halogen substituents can direct lithiation reactions . This suggests that the chloropropyl and fluorophenyl groups in the compound of interest may also influence its reactivity in a predictable manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's polarity, boiling point, and solubility. Although the specific properties of "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" are not provided, related compounds have been used to study kinetics of desolvation of inclusion compounds, indicating that these derivatives can form stable complexes with other molecules .
Scientific Research Applications
Chemical Synthesis and Reactions
Regioselective Lithiations : This compound undergoes regioselective lithiation processes. For instance, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane was lithiated at specific positions, leading to various derivatives useful in organic synthesis (Porcs-Makkay & Simig, 2009).
Synthesis of Ortho-Functionalized Derivatives : Lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes, including variants of the specified compound, has been used to produce ortho-functionalized benzophenone derivatives, showcasing its utility in generating complex organic structures (Lukács, Porcs-Makkay & Simig, 2004).
Masked Lithium Bishomoenolates Synthesis : The compound serves as a precursor for masked lithium bishomoenolates, which are used in synthesizing bifunctionalized compounds. This demonstrates its role in multistep synthetic processes (Ramón & Yus, 1990).
δ-Lactones Synthesis : The lithiation of 2-(3-lithiopropyl)-1,3-dioxolane, a related compound, followed by reaction with carbonyl compounds, leads to δ-lactones, indicating potential pathways for synthesizing cyclic organic structures (Ramón & Yus, 1990).
Applications in Molecular Studies
Muscarinic Antagonist Studies : In biochemical research, analogs of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane have been used in the synthesis of compounds for studying muscarinic antagonist properties, contributing to our understanding of molecular interactions in biochemistry (Tacke et al., 2002).
Synthesis of Metal Complexes : This compound has also been used in the synthesis of metal complexes, such as Co(II), Cu(II), and Ni(II) complexes. These complexes have potential applications in catalysis and material science (Şekerci, 2000).
Liquid Crystal Research : In materials science, 1,3-dioxolane derivatives have been used to enhance the dielectric and optical anisotropy of liquid crystals, indicating its utility in advanced material design (Chen et al., 2015).
Fungicide Synthesis : Research on novel dioxolane ring compounds, including variants of the specified compound, has shown potential in the management of phytopathogen diseases, acting as ergosterol biosynthesis inhibitors. This highlights its role in agricultural chemistry (Min et al., 2022).
properties
IUPAC Name |
2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c13-7-1-6-12(15-8-9-16-12)10-2-4-11(14)5-3-10/h2-5H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFDJSQOCVDXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCCCl)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | |
CAS RN |
3308-94-9 | |
Record name | 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3308-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-chloropropyl)-2-(p-fluorophenyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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